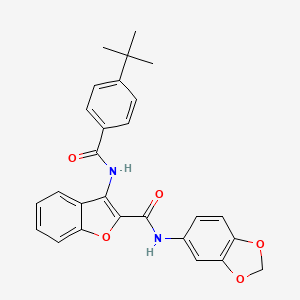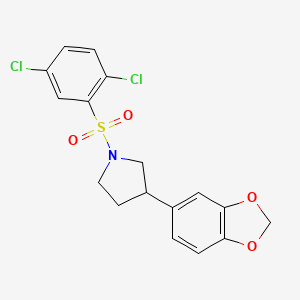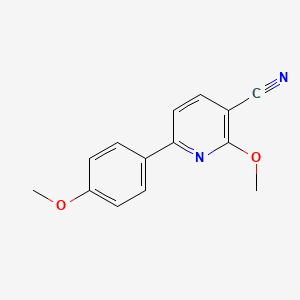
2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylphenoxy group and a pyrimidinyl ethyl acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Dimethylphenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.
Nucleophilic Substitution: The 3,4-dimethylphenoxy halide then undergoes a nucleophilic substitution reaction with an ethylamine derivative to form the intermediate 2-(3,4-dimethylphenoxy)ethylamine.
Acylation: The final step involves the acylation of the intermediate with 4-methyl-6-oxopyrimidine-1(6H)-yl acetic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for nucleophilic substitution, and strong acids or bases for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and pyrimidinyl groups.
Reduction: Reduced forms of the acetamide and pyrimidinyl groups.
Substitution: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: shares structural similarities with other phenoxy and pyrimidinyl compounds.
Examples: Compounds such as 2-(3,4-dimethylphenoxy)acetic acid and N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide.
Uniqueness
Structural Features: The combination of the dimethylphenoxy and pyrimidinyl ethyl acetamide groups makes this compound unique.
Biological Activity: Its specific biological activities and potential therapeutic effects distinguish it from other similar compounds.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-12-4-5-15(8-13(12)2)23-10-16(21)18-6-7-20-11-19-14(3)9-17(20)22/h4-5,8-9,11H,6-7,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJCDNVRNJPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2605161.png)



![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2605171.png)

![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)


![8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B2605179.png)
![Tert-butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2605182.png)
